molecular formula C5H9N5O B1525654 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide CAS No. 1338494-97-5

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1525654
CAS No.: 1338494-97-5
M. Wt: 155.16 g/mol
InChI Key: UIMAKHANQIESBN-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is a chemical compound belonging to the class of hydrazides and pyrazoles It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and an acetohydrazide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-amino-1H-pyrazole with acetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid, and at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is similar to other pyrazole derivatives, such as 2-(3-amino-1H-pyrazol-1-yl)acetic acid and various hydrazine-coupled pyrazoles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrazole ring and acetohydrazide group, which contributes to its distinct properties and applications.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-4-1-2-10(9-4)3-5(11)8-7/h1-2H,3,7H2,(H2,6,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAKHANQIESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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